molecular formula C26H30ClF2N3O4S B11098614 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate

1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate

Cat. No.: B11098614
M. Wt: 554.0 g/mol
InChI Key: SVDFXGYCKITSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is a complex organic compound with a unique structure that includes chloro, difluoro, methoxy, phenyl, heptylimino, methoxyanilino, and dioxopyrrolidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves multiple steps, including the introduction of chloro, difluoro, and methoxy groups to a phenyl ring, followed by the formation of heptylimino and methoxyanilino groups. The final step involves the incorporation of the dioxopyrrolidine moiety. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The chloro and methoxy groups can participate in substitution reactions, resulting in the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-CHLORO-1,1-DIFLUOROMETHOXY-4-NITROBENZENE: A related compound with similar structural features.

    2,5-DIFLUORO-4-NITROTOLUENE: Another compound with difluoro and nitro groups.

Uniqueness

1-{4-[CHLORO(DIFLUORO)METHOXY]PHENYL}-3-{[(HEPTYLIMINO)(4-METHOXYANILINO)METHYL]SULFANYL}-2,5-DIOXOPYRROLIDINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H30ClF2N3O4S

Molecular Weight

554.0 g/mol

IUPAC Name

[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl] N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate

InChI

InChI=1S/C26H30ClF2N3O4S/c1-3-4-5-6-7-16-30-25(31-18-8-12-20(35-2)13-9-18)37-22-17-23(33)32(24(22)34)19-10-14-21(15-11-19)36-26(27,28)29/h8-15,22H,3-7,16-17H2,1-2H3,(H,30,31)

InChI Key

SVDFXGYCKITSEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=C(NC1=CC=C(C=C1)OC)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.